

preliminary studies on CK2-IN-10's biological activity

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Compound of Interest

Compound Name: CK2-IN-10

Cat. No.: B12373039

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An in-depth analysis of the preliminary biological activity of CK2 inhibitors, with a focus on CX-4945 (Silmitasertib) as a representative compound, is presented below. Information regarding a specific molecule designated "**CK2-IN-10**" is not available in the public domain at this time. Therefore, this guide utilizes the extensive research conducted on the well-characterized and clinically evaluated CK2 inhibitor, CX-4945, to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction to Protein Kinase CK2

Protein kinase CK2 (formerly known as casein kinase 2) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a crucial role in a wide array of cellular processes.[1][2][3] It exists as a tetrameric complex composed of two catalytic subunits (α and/or α') and two regulatory (β) subunits, although the catalytic subunits can also be active as monomers.[1][4][5] CK2 is considered a constitutively active kinase and is implicated in cell growth, proliferation, survival, and apoptosis.[1][6][7] Dysregulation of CK2 activity is frequently observed in various types of cancer, making it an attractive target for therapeutic intervention.[1][6][7][8]

CX-4945: A Potent and Selective CK2 Inhibitor

CX-4945 (Silmitasertib) is a potent, selective, and orally bioavailable small molecule inhibitor of CK2 that has been evaluated in clinical trials for various cancers.[1][8] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the CK2 α subunit and preventing the phosphorylation of CK2 substrates.[1][8]

Quantitative Data on Biological Activity

The following tables summarize the key quantitative data regarding the biological activity of CX-4945 and other representative CK2 inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity

Inhibitor	Target Kinase	IC50 (nM)	Ki (nM)	Assay Type	Reference
CX-4945	CK2 α	1	0.38	Radiometric	[8]
DMAT	CK2	120	40	Radiometric	[9]
TBB	CK2	160	-	Radiometric	[9]
Quinalizarin	CK2 Holoenzyme	150	-	-	[9]
Quinalizarin	CK2 α	1350	-	-	[9]

Table 2: Kinase Selectivity Profile of CX-4945

Kinase	% Inhibition at 1 μ M
CK2 α	>99
FLT3	85
PIM1	70
CDK2	<50
GSK-3 β	<50

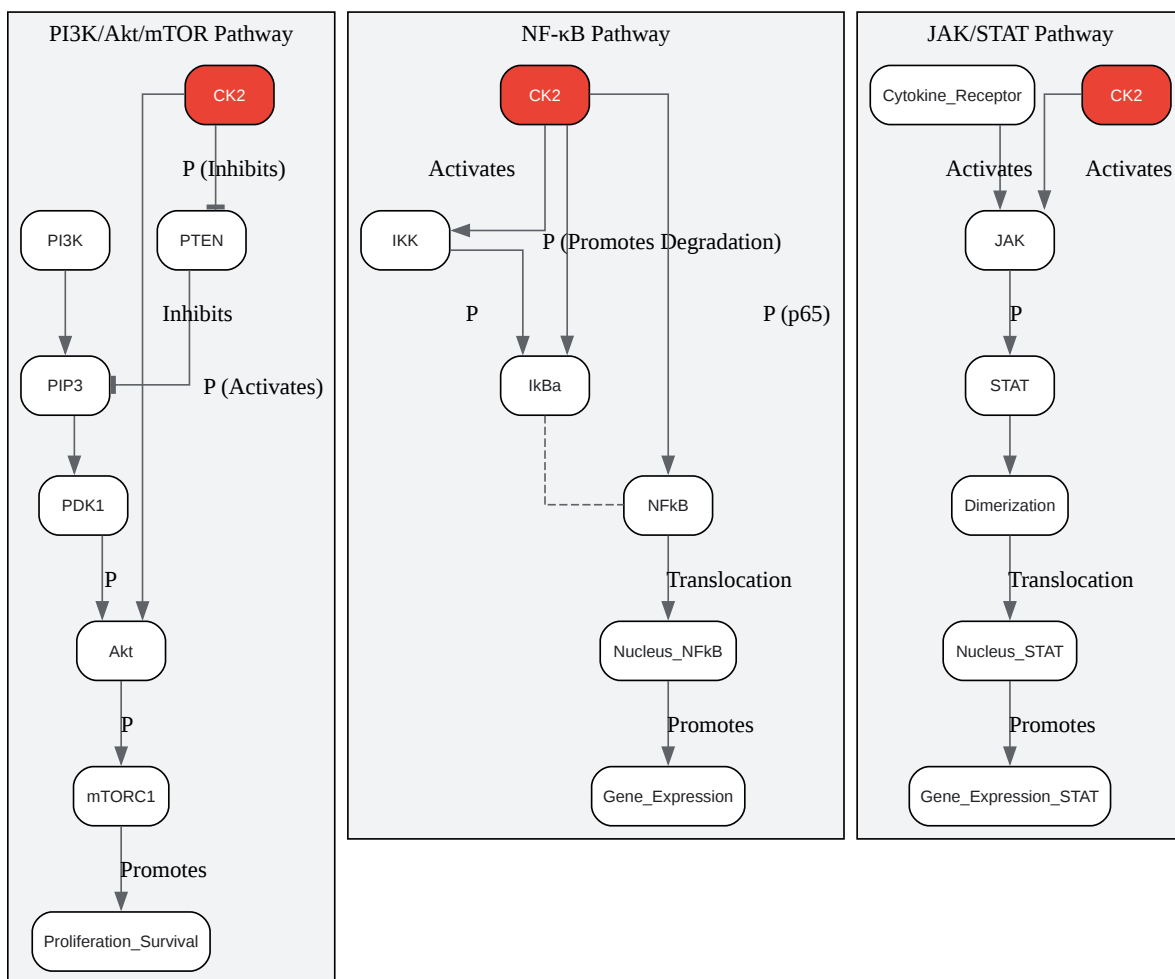
Data is representative and compiled from various kinase screening panels.

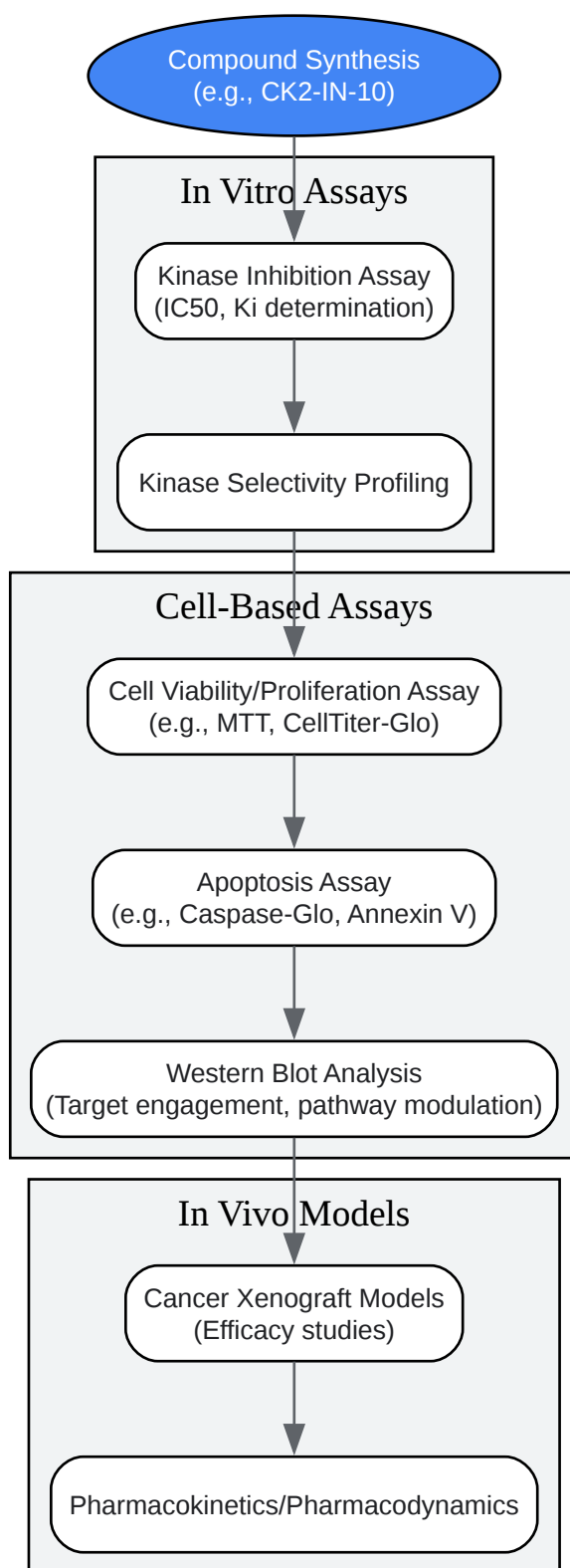
Key Signaling Pathways Modulated by CK2

CK2 is a pleiotropic kinase that phosphorylates a vast number of substrates, thereby influencing multiple signaling pathways critical for cancer cell survival and proliferation. Inhibition of CK2 by compounds like CX-4945 can modulate these pathways.

- **PI3K/Akt/mTOR Pathway:** CK2 can directly phosphorylate and activate Akt, a key downstream effector of PI3K.[\[10\]](#) It also phosphorylates PTEN, inhibiting its tumor suppressor function.[\[5\]](#) Inhibition of CK2 can, therefore, lead to downregulation of this pro-survival pathway.[\[11\]](#)
- **NF- κ B Pathway:** CK2 can phosphorylate I κ B α , the inhibitor of NF- κ B, promoting its degradation and leading to the activation of NF- κ B, a key regulator of inflammation and cell survival.[\[5\]](#) CK2 also directly phosphorylates the p65 subunit of NF- κ B, enhancing its transcriptional activity.[\[5\]](#)
- **JAK/STAT Pathway:** CK2 has been shown to be essential for the activation of the JAK/STAT pathway, which is involved in cell proliferation and differentiation, by phosphorylating JAK proteins.[\[12\]](#)

Below are diagrams illustrating these pathways and a general experimental workflow.





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